molecular formula C38H39FN8O7 B10857971 YD23

YD23

Número de catálogo: B10857971
Peso molecular: 738.8 g/mol
Clave InChI: DMUYROJVOXZRNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Fórmula molecular

C38H39FN8O7

Peso molecular

738.8 g/mol

Nombre IUPAC

4-[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50)

Clave InChI

DMUYROJVOXZRNE-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOC4=C(C=C(C=C4)CN5CCN(CC5)C6=CC(=NN=C6N)C7=CC=CC=C7O)F

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

YD23 se sintetiza a través de una serie de reacciones químicas que implican el acoplamiento de un ligando que se une a SMARCA2 con un ligando que recluta una ligasa de ubiquitina E3. La síntesis generalmente involucra:

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones

YD23 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos y condiciones comunes utilizados en la síntesis y reacciones de this compound incluyen:

Principales Productos

El producto principal formado a partir de la reacción de this compound es la proteína SMARCA2 ubiquitinada, que posteriormente es degradada por el proteasoma .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to ACBI1 exhibit significant anticancer activities. The structure of ACBI1 allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridazinones can inhibit fatty acid binding proteins (FABPs), which are implicated in cancer progression and metastasis .

Anti-inflammatory and Autoimmune Disease Treatment

ACBI1 has been identified as a candidate for treating inflammatory and autoimmune diseases. Its ability to modulate immune responses makes it a potential therapeutic agent for conditions such as lupus and rheumatoid arthritis . The compound's mechanism involves inhibiting pathways that lead to excessive inflammation.

Cardiovascular Health

The compound may also play a role in cardiovascular health by targeting pathways related to heart disease. Its structural components suggest potential interactions with receptors and enzymes that regulate cardiovascular function .

Synthetic Pathways

The synthesis of ACBI1 involves several steps that ensure the formation of its complex structure. Patents detail processes for preparing 4-amino isoindoline derivatives, which serve as precursors for ACBI1 . These methods focus on optimizing yield and purity for pharmaceutical applications.

Case Studies

Several studies have reported on the efficacy of compounds derived from ACBI1:

StudyApplicationFindings
Study 1FABP4 InhibitionDemonstrated significant inhibition of FABP4 activity with derivatives showing reduced cancer cell viability.
Study 2Anti-inflammatory EffectsShowed promise in reducing markers of inflammation in preclinical models.

Mecanismo De Acción

YD23 ejerce sus efectos a través del siguiente mecanismo:

Comparación Con Compuestos Similares

YD23 es único en su capacidad de dirigirse y degradar específicamente SMARCA2 en células deficientes en SMARCA4. Los compuestos similares incluyen:

This compound destaca por su especificidad para SMARCA2 y su letalidad sintética en células deficientes en SMARCA4, lo que la convierte en una herramienta valiosa para la investigación de la terapia del cáncer dirigida .

Actividad Biológica

The compound 4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, also known as ACBI1, is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity, particularly in the context of kinase signaling pathways and other cellular mechanisms.

Chemical Structure and Properties

The molecular formula of ACBI1 is C49H58FN9O7S, with a molecular weight of 936.1 g/mol. The compound features multiple functional groups including piperazine and pyridazine moieties, which are known to influence biological activity through interactions with various biological targets.

ACBI1's biological activity is primarily linked to its interaction with kinase signaling pathways. Kinases play a crucial role in cellular signaling and regulation, making them significant targets for therapeutic intervention. The compound's structure allows it to potentially inhibit or modulate these pathways, particularly in diseases characterized by aberrant kinase activity.

Case Studies and Research Findings

  • Inhibition of Kinase Activity : A study demonstrated that compounds similar to ACBI1 effectively inhibit specific kinases involved in cancer progression. In vitro assays indicated that ACBI1 could reduce the phosphorylation of key substrates in cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Anti-inflammatory Properties : Another research highlighted the anti-inflammatory effects of ACBI1-like compounds on macrophage activation. The compound was shown to inhibit the NFκB signaling pathway, which is often constitutively activated in inflammatory diseases . This inhibition could lead to decreased production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies suggest that ACBI1 may exert neuroprotective effects by modulating oxidative stress pathways. In models of neurodegeneration, ACBI1 administration resulted in reduced neuronal apoptosis and improved cognitive function .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Kinase InhibitionReduced phosphorylation in cancer cells
Anti-inflammatoryInhibition of NFκB pathway
NeuroprotectionDecreased neuronal apoptosis

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.